trans-8-Hexadecene
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Overview
Description
trans-8-Hexadecene: is an organic compound with the molecular formula C16H32 . It is an alkene, characterized by the presence of a carbon-carbon double bond in the trans configuration at the 8th position of the hexadecene chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-8-Hexadecene can be synthesized through various methods, including:
Hydrogenation of Alkynes: Starting from 8-hexyne, selective hydrogenation can be performed using a Lindlar catalyst to produce this compound.
Wittig Reaction: This involves the reaction of a phosphonium ylide with an aldehyde or ketone to form the desired alkene.
Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of 1,8-hexadecadiene under controlled conditions to ensure the formation of the trans isomer .
Chemical Reactions Analysis
Types of Reactions: trans-8-Hexadecene undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or diols.
Reduction: Hydrogenation can convert it to hexadecane.
Substitution: Halogenation reactions can introduce halogen atoms at the double bond.
Common Reagents and Conditions:
Oxidation: Using reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of light or a catalyst.
Major Products:
Epoxides: Formed from oxidation.
Hexadecane: Formed from reduction.
Dihalides: Formed from halogenation.
Scientific Research Applications
trans-8-Hexadecene has various applications in scientific research, including:
Chemistry: Used as a model compound in studying alkene reactions and mechanisms.
Biology: Investigated for its role in biological membranes and lipid interactions.
Medicine: Explored for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of lubricants, surfactants, and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of trans-8-Hexadecene involves its interaction with various molecular targets and pathways. As an alkene, it can participate in:
Electrophilic Addition Reactions: The double bond acts as a nucleophile, reacting with electrophiles to form addition products.
Radical Reactions: The double bond can undergo radical reactions, forming new carbon-carbon bonds.
Comparison with Similar Compounds
Z-8-Hexadecene: The cis isomer of 8-Hexadecene.
1-Hexadecene: An alkene with the double bond at the 1st position.
2-Hexadecene: An alkene with the double bond at the 2nd position.
Uniqueness: trans-8-Hexadecene is unique due to its specific trans configuration at the 8th position, which imparts distinct chemical and physical properties compared to its cis isomer and other positional isomers .
Properties
CAS No. |
74533-91-8 |
---|---|
Molecular Formula |
C16H32 |
Molecular Weight |
224.42 g/mol |
IUPAC Name |
(E)-hexadec-8-ene |
InChI |
InChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h15-16H,3-14H2,1-2H3/b16-15+ |
InChI Key |
KWEAIXVWPDMXCR-FOCLMDBBSA-N |
Isomeric SMILES |
CCCCCCC/C=C/CCCCCCC |
Canonical SMILES |
CCCCCCCC=CCCCCCCC |
Origin of Product |
United States |
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